molecular formula C27H44O8 B14101137 (2S,3R,5S,10R,13R,14S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

(2S,3R,5S,10R,13R,14S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

Cat. No.: B14101137
M. Wt: 496.6 g/mol
InChI Key: GMFLGNRCCFYOKL-KINRPLSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S,3R,5S,10R,13R,14S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one is a complex organic molecule with significant biological and chemical properties. It is a steroidal compound, characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of hydroxyl groups at specific positions. The synthetic route may involve:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.

    Functional Group Protection and Deprotection: Use of protecting groups to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or PCC.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its steroidal structure.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may bind to steroid receptors and modulate gene expression, leading to various biological effects. The hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H44O8

Molecular Weight

496.6 g/mol

IUPAC Name

(2S,3R,5S,10R,13R,14S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h12,15,17-20,28-30,32-35H,6-11,13-14H2,1-5H3/t15?,17-,18+,19?,20+,23+,24+,25+,26+,27+/m0/s1

InChI Key

GMFLGNRCCFYOKL-KINRPLSTSA-N

Isomeric SMILES

C[C@]12CCC3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CCC2[C@](C)([C@@H](CCC(C)(C)O)O)O)O

Canonical SMILES

CC12CCC3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O

Origin of Product

United States

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